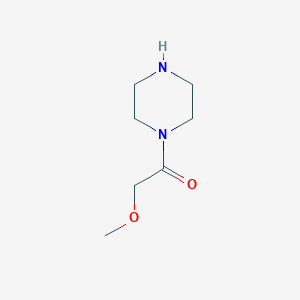
1-(Methoxyacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxyacetyl)piperazine is a heterocyclic organic compound . It has a molecular weight of 158.2 g/mol and a molecular formula of C7H14N2O2 .
Synthesis Analysis
The synthesis of piperazine derivatives, which would include 1-(Methoxyacetyl)piperazine, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(Methoxyacetyl)piperazine includes a six-membered ring containing two nitrogen atoms . The IUPAC name for this compound is 2-methoxy-1-piperazin-1-ylethanone .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been studied extensively . These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Wissenschaftliche Forschungsanwendungen
Cancer Research : A study conducted by Lee et al. (2013) examined a compound related to 1-(Methoxyacetyl)piperazine, showing that it can induce apoptosis in cancer cells and possesses potent anti-growth activity in drug-resistant cancer cells. This suggests its potential use in cancer treatment and drug resistance research (Lee et al., 2013).
Neuropharmacology : Fuller et al. (1981) investigated 1-(m-Chlorophenyl)piperazine, a related compound, and its role as a serotonin receptor agonist. This research is significant for understanding brain serotonin systems, which have implications for psychiatric and neurological disorders (Fuller et al., 1981).
Nanotechnology in Medicine : Chaturvedi et al. (2018) worked on silver nanoparticles conjugated with methoxyphenyl piperazine-dithiocarbamate, targeting 5HT1A receptors. This research contributes to the development of targeted optical imaging agents at low detection limits, a promising area in medical imaging (Chaturvedi et al., 2018).
Chemistry and Drug Development : Research by Abate et al. (2011) on analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) highlights efforts to design compounds with reduced lipophilicity for potential use as PET radiotracers. This has implications for oncology diagnostics and therapy (Abate et al., 2011).
Cardiovascular Research : A study by Mokrov et al. (2019) on 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)-amino]ethyl}piperazines showed these compounds have cardiotropic activity. This research is important for understanding and potentially treating cardiovascular diseases (Mokrov et al., 2019).
HIV Research : Romero et al. (1994) discussed analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride (U-80493E), which were found to be potent non-nucleoside HIV-1 reverse transcriptase inhibitors. This research contributes to the development of new treatments for HIV (Romero et al., 1994).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methoxy-1-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-6-7(10)9-4-2-8-3-5-9/h8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPHKMZYEBWDQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547449 |
Source


|
| Record name | 2-Methoxy-1-(piperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxyacetyl)piperazine | |
CAS RN |
95550-06-4 |
Source


|
| Record name | 2-Methoxy-1-(piperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-1-(piperazin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

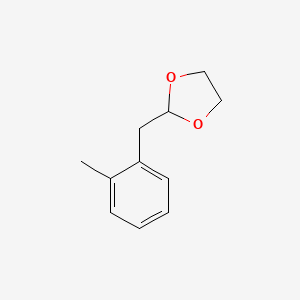
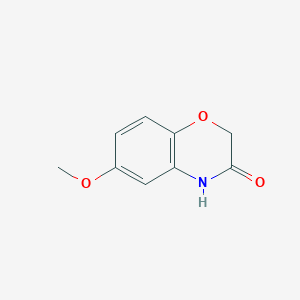






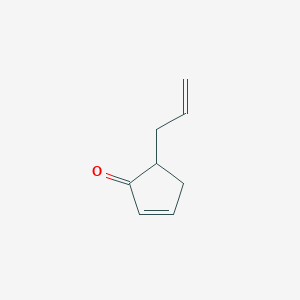

![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)
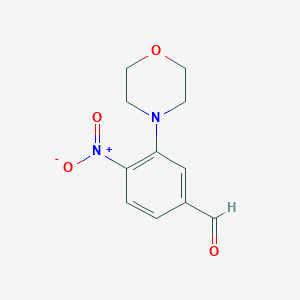

![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)